

Core Topic: Water Solubility of Sulfo-Cy3(Me)COOH

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Compound of Interest

Compound Name: Sulfo-Cy3(Me)COOH

Cat. No.: B12385879

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Sulfo-Cy3(Me)COOH is a derivative of the Cyanine3 (Cy3) dye.^{[1][2]} A key feature of the "Sulfo-Cy3" family of dyes is the presence of sulfonate groups ($-\text{SO}_3^-$) in their chemical structure.^{[3][4]} These negatively charged groups significantly enhance the hydrophilicity of the molecule, making it highly soluble in aqueous solutions.^{[3][4][5]} This high water solubility is a critical advantage for biological applications, as it eliminates the need for organic co-solvents like DMSO or DMF in many experimental setups, which can be detrimental to protein structure and cellular health.^{[4][6][7]} The improved solubility also prevents the aggregation of dye molecules, ensuring more reliable and consistent labeling of biomolecules such as proteins, nucleic acids, and antibodies.^[4]

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of Sulfo-Cy3 carboxylic acid.

Solvent	Solubility
Water	Well soluble; 0.55 M (360 g/L) ^{[8][9]}
DMSO (Dimethyl sulfoxide)	Well soluble; 0.55 M (360 g/L) ^{[8][9]}
DMF (Dimethylformamide)	Well soluble ^{[8][9]}
Non-polar organic solvents	Practically insoluble ^{[8][9]}

Physicochemical and Spectral Properties

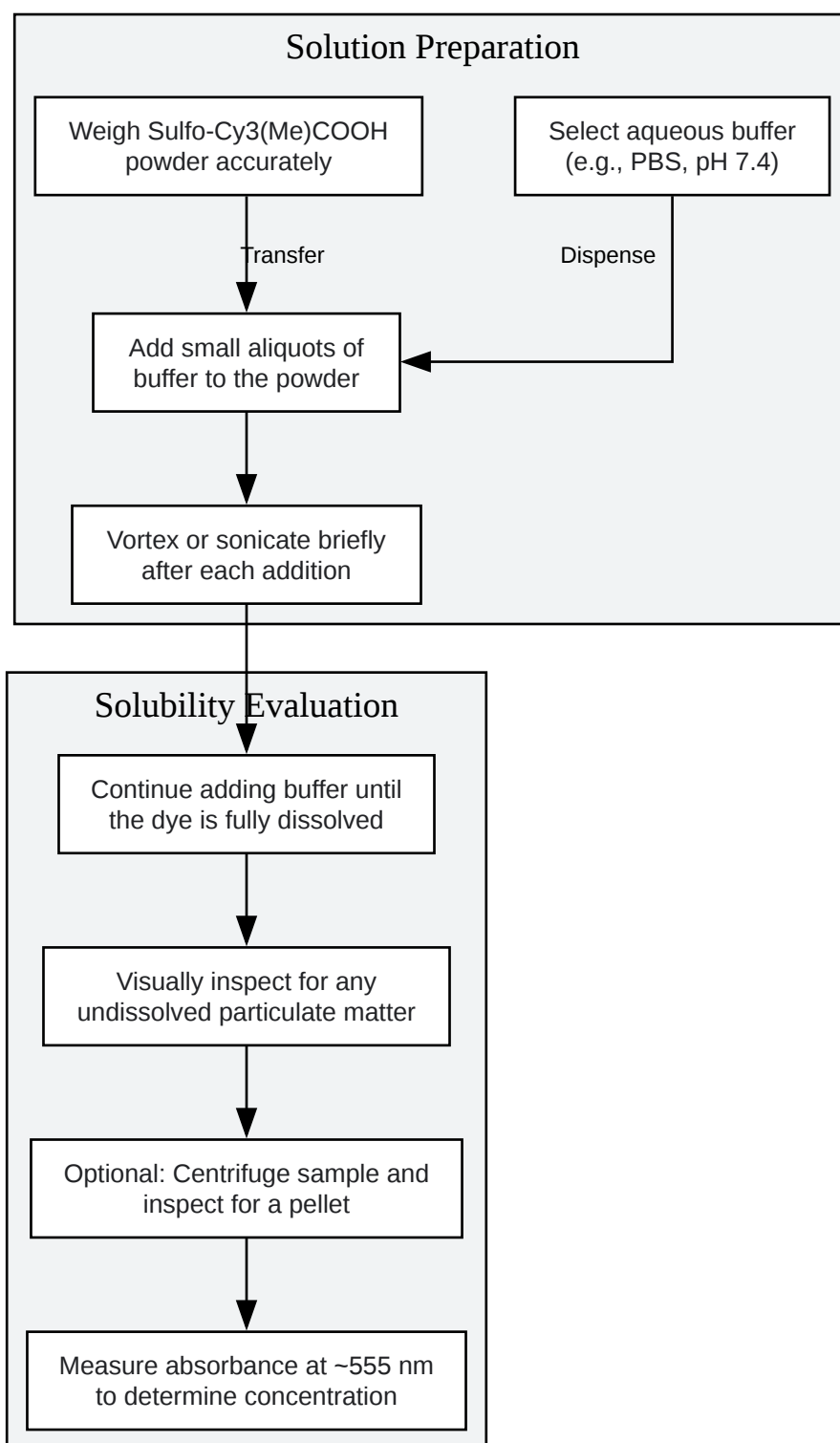
A summary of the key properties of Sulfo-Cy3 carboxylic acid is provided below for easy reference.

Property	Value	Reference(s)
Molecular Formula	C ₃₁ H ₃₈ N ₂ O ₈ S ₂	[10]
Molecular Weight	~616.75 g/mol - 638.73 g/mol	[2][6][10]
Appearance	Green to dark green powder	[10]
Excitation Maximum (λ _{abs})	~554-555 nm	[1][5][6]
Emission Maximum (λ _{em})	~568-569 nm	[1][5][6]
Extinction Coefficient	150,000 - 162,000 cm ⁻¹ M ⁻¹	[7][9][11]
Quantum Yield	0.1	[9]
Recommended Storage	≤ -20°C, protected from light	[8][10]

Experimental and Computational Protocols

Protocol 1: Experimental Workflow for Solubility Assessment

This protocol outlines a general method for preparing aqueous solutions of **Sulfo-Cy3(Me)COOH** and assessing its solubility.



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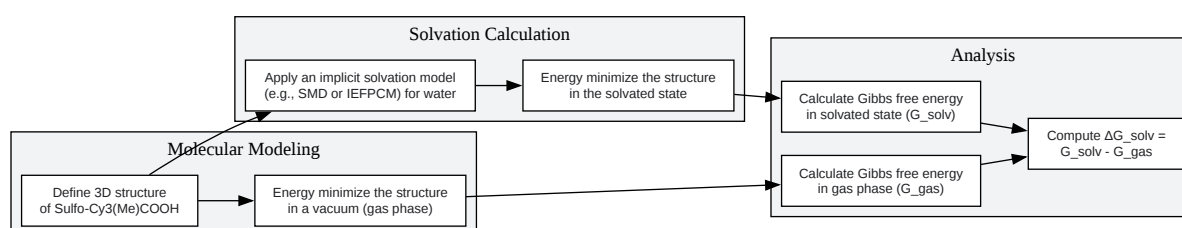
Caption: Workflow for preparing and evaluating aqueous solutions of Sulfo-Cy3 dye.

Methodology:

- **Reagent Preparation:** Accurately weigh a small amount of **Sulfo-Cy3(Me)COOH** powder. Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, at pH 7.4).
- **Dissolution:** Add a small volume of the buffer to the dye powder.
- **Mixing:** Vortex the mixture for 30-60 seconds. If needed, sonicate in a water bath for 1-2 minutes to aid dissolution.
- **Titration & Observation:** Continue to add small aliquots of the buffer, mixing thoroughly after each addition, until the dye is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.
- **Quantification:** To confirm dissolution and determine the concentration, measure the absorbance of the solution using a spectrophotometer at the dye's absorption maximum (~555 nm). Use the Beer-Lambert law ($A = \epsilon cl$) with the known extinction coefficient ($\epsilon \approx 150,000 \text{ cm}^{-1}\text{M}^{-1}$) to calculate the final concentration. If preparing a stock solution, it is recommended to filter it through a $0.22 \mu\text{m}$ filter before use.[\[1\]](#)

Protocol 2: Computational Estimation of Water Solubility

The relative solubility of dye derivatives can be estimated computationally by calculating the Gibbs free energy of solvation (ΔG_{solv}).[\[12\]](#) A more negative ΔG_{solv} value correlates with higher solubility.[\[12\]](#) This approach is useful for comparing the potential solubility of different dye structures before synthesis.



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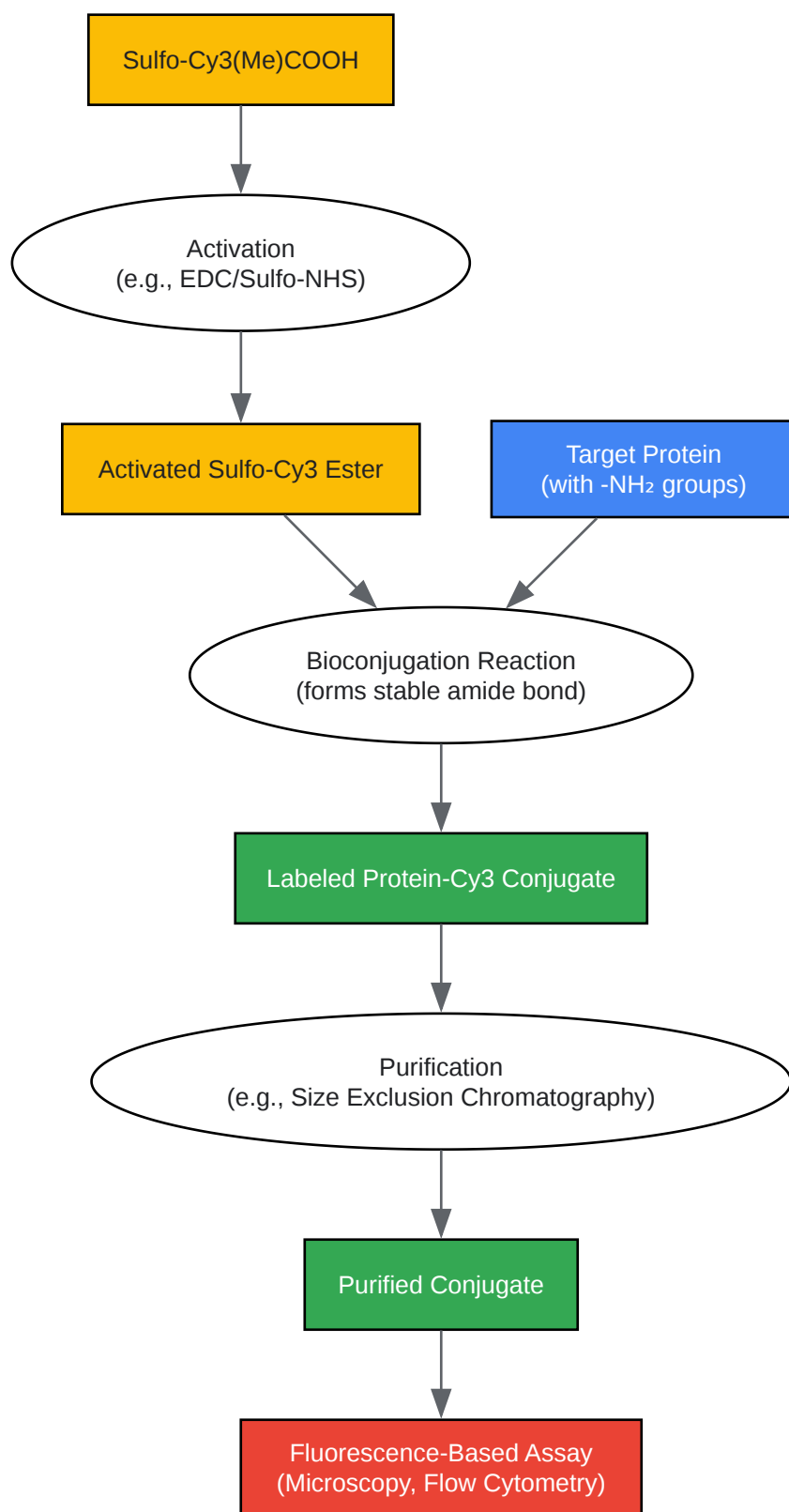
Caption: Computational workflow for estimating dye solubility via ΔG_{solv} .

Methodology:

- Model Setup: The 3D structure of the **Sulfo-Cy3(Me)COOH** molecule is generated.
- Gas-Phase Optimization: The geometry of the molecule is optimized in a vacuum using Density Functional Theory (DFT) methods (e.g., with the M06-2X or CAM-B3LYP functional) to find its lowest energy conformation.[12] The Gibbs free energy in the gas phase (G_{gas}) is calculated.
- Solvated-Phase Optimization: An implicit solvation model, such as the Universal Solvation Model based on Density (SMD), is applied to simulate an aqueous environment.[12] The molecule's geometry is then re-optimized within this solvent continuum. The Gibbs free energy in the solvated state (G_{solv}) is calculated.
- Solvation Energy Calculation: The Gibbs free energy of solvation is determined by the difference between the solvated and gas-phase energies: $\Delta G_{\text{solv}} = G_{\text{solv}} - G_{\text{gas}}$.[12]

Application: Biomolecule Labeling and Imaging

The high water solubility of **Sulfo-Cy3(Me)COOH** makes it an excellent choice for labeling proteins, antibodies, and nucleic acids for a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[5][10] The carboxylic acid group (-COOH) can be activated (e.g., using carbodiimide chemistry to form an NHS ester) to covalently link the dye to primary amines on target biomolecules.[8][13][14]



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Caption: General workflow for protein labeling with Sulfo-Cy3-COOH and subsequent analysis.

This workflow illustrates the process from dye activation to its use in downstream applications. The excellent water solubility of the starting material and the final conjugate is crucial for maintaining the stability and function of the labeled protein in aqueous buffers used throughout this process.

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